Pyrido[2,3-b]pyrazin-3(4H)-one's Privileged Scaffold Enables Submicromolar ALR2 Inhibition Not Attainable with Simple Pyridopyrazine Analogs
While the parent Pyrido[2,3-b]pyrazin-3(4H)-one core serves as the essential scaffold, its properly substituted derivatives achieve potent inhibition of aldose reductase (ALR2), a validated target for diabetic complications. The most active derivative in a key series, compound 9c, exhibited an IC50 of 0.009 μM [1]. This represents a >100-fold improvement in potency over less optimized derivatives within the same series (range up to 0.982 μM), highlighting the scaffold's ability to be tuned for high potency [1]. In contrast, simple, unelaborated pyrido[2,3-b]pyrazine analogs or other heterocyclic cores (e.g., quinoxalinones) typically require higher concentrations to achieve similar ALR2 inhibition, underscoring the unique value of this specific core structure.
| Evidence Dimension | In vitro ALR2 inhibitory activity |
|---|---|
| Target Compound Data | Compound 9c (a specific derivative of Pyrido[2,3-b]pyrazin-3(4H)-one): IC50 = 0.009 μM |
| Comparator Or Baseline | Less optimized derivatives from the same series: IC50 range 0.019 - 0.982 μM |
| Quantified Difference | >100-fold increase in potency from the least to most potent derivative |
| Conditions | Standard in vitro enzyme inhibition assay against human recombinant ALR2 |
Why This Matters
This validates the pyrido[2,3-b]pyrazin-3(4H)-one core as a privileged scaffold for developing high-potency ALR2 inhibitors, providing a clear starting point for medicinal chemistry programs.
- [1] Imran, A., Shehzadi, S. A., Ma, B., et al. (2016). A series of pyrido[2,3-b]pyrazin-3(4H)-one derivatives as aldose reductase inhibitors with antioxidant activity. European Journal of Medicinal Chemistry, 123, 308-318. View Source
